4-{[(4-Methylphenyl)amino]methyl}benzoic acid

Organic synthesis Chemical procurement Building block sourcing

4-{[(4-Methylphenyl)amino]methyl}benzoic acid (CAS 901889-84-7), also known as 4-[(4-methylanilino)methyl]benzoic acid, is a para-substituted benzoic acid derivative with molecular formula C15H15NO2 and molecular weight 241.29 g/mol. The compound features a benzoic acid core linked via a methylene bridge to a 4-methylaniline moiety.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 901889-84-7
Cat. No. B3022952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(4-Methylphenyl)amino]methyl}benzoic acid
CAS901889-84-7
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NCC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H15NO2/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(7-5-12)15(17)18/h2-9,16H,10H2,1H3,(H,17,18)
InChIKeyTYDIBOXWAREKTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(4-Methylphenyl)amino]methyl}benzoic acid (CAS 901889-84-7): Procurement Specifications and Chemical Class Identity


4-{[(4-Methylphenyl)amino]methyl}benzoic acid (CAS 901889-84-7), also known as 4-[(4-methylanilino)methyl]benzoic acid, is a para-substituted benzoic acid derivative with molecular formula C15H15NO2 and molecular weight 241.29 g/mol . The compound features a benzoic acid core linked via a methylene bridge to a 4-methylaniline moiety. It is commercially available as a solid with reported purity specifications ranging from 95% to 98% across multiple vendors . The compound carries the MDL identifier MFCD03631762 and is catalogued as ChemBridge building block 4022344 .

Why 4-{[(4-Methylphenyl)amino]methyl}benzoic acid Cannot Be Substituted with Generic Aminomethylbenzoic Acid Analogs


Direct evidence of quantifiable differentiation for 4-{[(4-methylphenyl)amino]methyl}benzoic acid (CAS 901889-84-7) relative to specific named comparators is substantially limited in the published primary literature. No peer-reviewed studies reporting head-to-head comparative biological activity, pharmacokinetic parameters, or binding affinities for this exact compound were identified. However, class-level structural and physicochemical differentiation can be inferred from related aminomethylbenzoic acid derivatives. The para-methyl substitution on the aniline ring distinguishes this compound from unsubstituted 4-(aminomethyl)benzoic acid (PAMBA) and its simple salts, which have documented antifibrinolytic activity [1]. The presence of the methyl group alters both electronic properties (via inductive donation) and lipophilicity (cLogP ~3.33 for target vs. ~2.83 for 4-(anilinomethyl)benzoic acid) . The crystallographic data available for a closely related analog, 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, demonstrates that the dihedral angle between the aromatic rings is 42.44°, which influences molecular packing and hydrogen-bonding capacity [2]. Generic substitution without considering these specific structural and physicochemical parameters may yield divergent reactivity profiles in synthetic applications and altered molecular recognition in biological screening.

Quantitative Procurement Differentiation Evidence for 4-{[(4-Methylphenyl)amino]methyl}benzoic acid (CAS 901889-84-7)


Vendor Purity Specification and Inventory Availability Comparison

Multiple commercial vendors offer 4-{[(4-methylphenyl)amino]methyl}benzoic acid with documented purity specifications. Hit2Lead provides the compound at 95% purity with transparent per-gram pricing and inventory status . Fluorochem offers the compound at 95.0% purity with detailed GHS hazard classification and safety handling documentation . MolCore specifies a minimum purity of 98% (NLT 98%) . AKSci also supplies the compound at 95% minimum purity with long-term storage recommendations .

Organic synthesis Chemical procurement Building block sourcing

Crystallographic Structural Parameters from Closely Related Analog

Single-crystal X-ray diffraction analysis of the closely related analog 2-methyl-4-[(4-methylphenyl)amino]benzoic acid (C15H15NO2, identical molecular formula and core connectivity) reveals a dihedral angle of 42.44(7)° between the two aromatic rings [1]. The crystal structure demonstrates that the molecules associate to form centrosymmetric acid-acid dimers via pairwise O–H⋯O hydrogen bonds, generating R₂²(8) loops. This crystallographic packing motif is characteristic of benzoic acid derivatives and informs solid-state stability and solubility behavior.

Crystallography Structural biology Solid-state chemistry

Ruminant Methane Emission Reduction Application via Patent Disclosure

US Patent US20150064305A1 (assigned to DSM IP Assets B.V.) discloses a method for reducing methane emission from ruminant digestive activities using active compounds belonging to the class of para-nitro amino derivatives [1]. 4-{[(4-Methylphenyl)amino]methyl}benzoic acid is explicitly referenced within this patent as a compound encompassed by the claimed method. The invention describes administration of these compounds with feed to improve ruminant animal performance while reducing methane production.

Animal nutrition Methane mitigation Feed additive

Physicochemical Property Differentiation from Unsubstituted Analog

Computational physicochemical parameters for 4-{[(4-methylphenyl)amino]methyl}benzoic acid can be compared with those of the unsubstituted analog 4-(anilinomethyl)benzoic acid. The target compound exhibits cLogP of 3.33, 4 rotatable bonds, molecular weight 241, and topological polar surface area (TPSA) 49.3 Ų . In contrast, 4-(anilinomethyl)benzoic acid (C14H13NO2, MW 227) exhibits cLogP of 2.83 and identical rotatable bond count .

Lipophilicity ADME prediction Physicochemical profiling

Recommended Application Scenarios for 4-{[(4-Methylphenyl)amino]methyl}benzoic acid (CAS 901889-84-7) Based on Available Evidence


Organic Synthesis Building Block for Amide and Ester Derivative Libraries

The carboxylic acid functional group enables straightforward derivatization via amide coupling or esterification, making 4-{[(4-methylphenyl)amino]methyl}benzoic acid suitable for generating focused compound libraries. The para-methyl substitution on the aniline ring provides a specific steric and electronic environment distinct from unsubstituted analogs . The compound is commercially available from multiple vendors (Hit2Lead, Fluorochem, AKSci) at defined purity grades (95-98%) , ensuring reproducible synthetic starting material.

Ruminant Nutrition Research and Methane Mitigation Studies

The compound falls within the class of para-amino derivatives claimed in US Patent US20150064305A1 for reducing methane emission in ruminant animals when administered as a feed additive . This disclosure provides a specific industrial application context for agricultural research programs investigating enteric methane mitigation strategies in livestock, though compound-specific efficacy quantification remains to be established in peer-reviewed literature.

Crystallization and Solid-State Property Studies

Based on crystallographic data from the structurally related analog 2-methyl-4-[(4-methylphenyl)amino]benzoic acid, which demonstrates centrosymmetric acid-acid dimer formation with a 42.44° inter-ring dihedral angle , this compound class is amenable to systematic solid-state studies. The defined hydrogen-bonding motifs (R₂²(8) loops) and non-coplanar aromatic ring geometry provide a foundation for investigating crystal engineering, polymorph screening, and co-crystal formation relevant to pharmaceutical solid-form development.

Physicochemical Property Reference in MedChem SAR Campaigns

The documented cLogP of 3.33 and TPSA of 49.3 Ų for 4-{[(4-methylphenyl)amino]methyl}benzoic acid make it suitable as a lipophilicity reference point in structure-activity relationship (SAR) studies. The 0.50 cLogP increase relative to the unsubstituted 4-(anilinomethyl)benzoic acid (cLogP 2.83) allows researchers to isolate and quantify the contribution of the para-methyl substituent to compound lipophilicity, which is valuable for optimizing ADME properties in hit-to-lead programs.

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